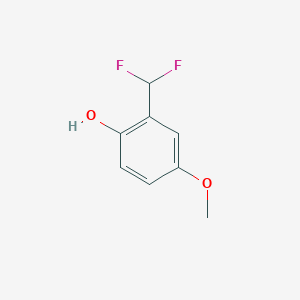

2-(Difluoromethyl)-4-methoxyphenol

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Research

Organofluorine chemistry, the study of carbon-fluorine bonds, has become a vital sub-discipline of organic chemistry. wikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on the molecules that contain it. numberanalytics.com These effects can include enhanced metabolic stability, increased bioavailability, and altered acidity, making fluorinated compounds highly valuable in medicinal chemistry. numberanalytics.comnih.gov In fact, it's estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.orgnih.gov The applications of organofluorine compounds extend beyond medicine to agrochemicals, polymers, and advanced materials. wikipedia.org The continuous development of new fluorinating agents and methods is an emerging trend in this field. numberanalytics.com

Structural Classes and Reactivity Profiles of Substituted Phenols

Substituted phenols are a broad class of organic compounds that feature various functional groups attached to the phenolic ring. The nature and position of these substituents significantly influence the reactivity of the phenol (B47542). The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. openstax.orgchemistrysteps.combyjus.comlibretexts.org This means that phenols readily undergo reactions like halogenation, nitration, and Friedel-Crafts reactions, often without the need for a strong catalyst. chemistrysteps.combyjus.com

The reactivity of phenols is also evident in their oxidation, which, unlike alcohols, yields quinones. openstax.orglibretexts.org The redox properties of the resulting quinones are crucial in various biological processes. openstax.org The acidity of the phenolic hydroxyl group is also sensitive to the electronic effects of the substituents on the aromatic ring. Furthermore, the presence of substituents can influence the antioxidant properties of phenols, which are known to act as radical scavengers. cmu.edu

Defining the Research Focus: 2-(Difluoromethyl)-4-methoxyphenol within Chemical Synthesis and Methodology Development

This article focuses specifically on the chemical compound This compound . This molecule incorporates three key structural features: a phenol group, a methoxy (B1213986) group at the para-position, and a difluoromethyl group at the ortho-position. The interplay of these functional groups presents a unique case study for understanding the impact of fluorine substitution on the properties and reactivity of a substituted phenol. Research into this compound contributes to the broader fields of chemical synthesis and methodology development by providing insights into the introduction of the difluoromethyl group and the subsequent chemical behavior of the resulting molecule.

Current State of the Art in Difluoromethylation and Methoxyphenol Chemistry

The introduction of the difluoromethyl (CF2H) group into organic molecules, known as difluoromethylation, has garnered significant attention in recent years. nih.gov The CF2H group is considered a lipophilic bioisostere of hydroxyl, thiol, and other functional groups, and its incorporation can enhance the biological activity of molecules. nih.gov A variety of methods for difluoromethylation have been developed, including radical, metal-catalyzed, and nucleophilic approaches. nih.govrsc.orgnih.gov The development of bench-stable and environmentally friendly difluoromethylating agents is an ongoing area of research. rsc.orgacs.org

Methoxyphenols, which contain both a hydroxyl and a methoxy group on an aromatic ring, are important compounds with applications ranging from atmospheric chemistry to medicinal chemistry. acs.orgnih.gov They are found in many natural products and are known for their antioxidant and anti-inflammatory properties. nih.gov The synthesis of various methoxyphenol derivatives is an active area of investigation, with methods often involving coupling reactions and demethylation steps. nih.gov

Identification of Key Research Questions and Opportunities

The study of this compound and related compounds presents several key research questions and opportunities:

Synthetic Methodology: What are the most efficient and selective methods for the synthesis of this compound? Can new catalytic systems be developed for the direct difluoromethylation of 4-methoxyphenol (B1676288)?

Reactivity and Functionalization: How does the presence of the difluoromethyl group influence the reactivity of the phenolic hydroxyl group and the aromatic ring? What new derivatives can be synthesized from this platform?

Physicochemical Properties: What are the precise effects of the ortho-difluoromethyl group on the acidity, lipophilicity, and other key physicochemical properties of the 4-methoxyphenol core?

Potential Applications: Given the known biological activities of fluorinated compounds and methoxyphenols, what are the potential applications of this compound in areas such as medicinal chemistry and materials science?

Addressing these questions will not only advance our understanding of this specific molecule but also contribute to the broader development of organofluorine chemistry and the strategic design of new functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-methoxyphenol |

InChI |

InChI=1S/C8H8F2O2/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8,11H,1H3 |

InChI Key |

UXBYXDIZYMKZLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Difluoromethyl 4 Methoxyphenol and Its Derivatives

Direct Difluoromethylation of Phenolic and Anisole (B1667542) Substrates

Direct C-H difluoromethylation of readily available phenolic and anisole substrates represents the most atom-economical approach to 2-(difluoromethyl)-4-methoxyphenol. This strategy hinges on the generation and subsequent reaction of a difluoromethylating agent at the ortho-position of the aromatic ring.

Utilizing Difluorocarbene Precursors

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be trapped by nucleophiles like phenolates to form O-difluoromethylated products, which can then be rearranged or further manipulated. orgsyn.orgorgsyn.org Alternatively, direct C-H insertion, though less common for phenols, is a potential pathway. The generation of difluorocarbene from stable, easy-to-handle precursors is critical for its synthetic utility.

Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt is a widely used, commercially available, and relatively non-toxic precursor. orgsyn.orgacs.org Upon heating, it undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.orgorgsyn.org The reaction with a phenol (B47542), such as 4-methoxyphenol (B1676288), is typically performed under basic conditions to generate the more nucleophilic phenolate (B1203915) anion, which then traps the electrophilic difluorocarbene. orgsyn.org While this method primarily yields aryl difluoromethyl ethers, careful optimization of reaction conditions can potentially favor C-alkylation or be part of a multi-step sequence to achieve the target C-difluoromethylated phenol. High temperatures are often required, which can be a critical safety parameter for large-scale processes due to the release of CO₂. cas.cn

Sulfonium Salts and Other Precursors: Other reagents capable of generating difluorocarbene under basic conditions include S-(difluoromethyl)diarylsulfonium salts and 2-chloro-2,2-difluoroacetophenone. nih.govnih.gov The latter has been demonstrated as an effective, non-ozone-depleting substance (non-ODS) based precursor for the O-difluoromethylation of various phenols in good yields. acs.orgnih.gov Diethyl bromodifluoromethylphosphonate is another efficient precursor that generates difluorocarbene under mild, basic conditions. cas.cn These reagents offer alternatives to traditional, often environmentally harmful, Freon- or Halon-based methods. acs.orgnih.gov A general mechanism involves base-promoted cleavage to form an anion which then releases the carbene. cas.cn

Table 1: Comparison of Common Difluorocarbene Precursors for Phenol Difluoromethylation

| Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Chlorodifluoroacetate | High temperature (e.g., 120 °C), basic conditions orgsyn.orgorgsyn.org | Commercially available, stable, low toxicity orgsyn.org | High temperatures, CO₂ release can be a safety concern cas.cn |

| 2-Chloro-2,2-difluoroacetophenone | Base (KOH or K₂CO₃), 80 °C, MeCN/H₂O acs.orgnih.gov | Non-ODS based, good yields acs.orgnih.gov | Requires synthesis of the precursor acs.org |

| Diethyl bromodifluoromethylphosphonate | Base, low temperature (-78 °C to rt) cas.cn | Mild conditions, environmentally benign cas.cn | Commercially available but can be more expensive |

Electrophilic and Nucleophilic Difluoromethylation Strategies

Beyond carbene chemistry, direct difluoromethylation can be achieved using reagents that deliver either an electrophilic "CF₂H⁺" or nucleophilic "CF₂H⁻" synthon.

Electrophilic Difluoromethylation: This approach is suitable for electron-rich aromatic systems like phenols and anisoles. Reagents are designed to possess a leaving group attached to the difluoromethyl moiety, rendering the carbon atom electrophilic. An example is the use of S-(difluoromethyl)diarylsulfonium salts, although their reactivity with phenols can be limited, often favoring reaction with other nucleophiles. nih.gov More recently, novel reagents like (phenylsulfonyl)difluoromethylating agents have been developed for the electrophilic functionalization of arenes under transition-metal-free conditions. nih.gov These reagents have shown success in functionalizing phenol and anisole derivatives with good yields. nih.gov

Nucleophilic Difluoromethylation: This strategy typically involves the reaction of an organometallic difluoromethyl species with an electrophilically activated substrate. For the synthesis of this compound, this would likely involve a more complex, multi-step sequence where the phenol is first converted into an electrophilic coupling partner. A common nucleophilic reagent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which, in the presence of a suitable initiator, can add to electrophiles. scienceopen.com Another key reagent is difluoromethyl phenyl sulfone (PhSO₂CF₂H), which can be deprotonated to form a nucleophilic anion. cas.cnepa.gov

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis offers powerful tools for direct C-H functionalization with high selectivity, often under milder conditions than traditional methods.

Palladium-Catalysis: Palladium catalysts are well-known for their ability to facilitate C-H activation. In the context of 4-methoxyphenol, a directing group is typically required to guide the catalyst to the ortho-position. For instance, using a pyrimidine (B1678525) directing group, ruthenium has been used to achieve meta-selective difluoromethylation of phenol derivatives. acs.org While not a direct route to the 2-substituted product, this highlights the power of directed C-H functionalization. Palladium-catalyzed hydroxylation of 2-arylpyridines has also been demonstrated, showcasing the potential for ortho-functionalization of directed substrates. beilstein-journals.org

Copper-Catalysis: Copper-catalyzed reactions are often a more economical alternative to palladium. Copper can catalyze the cross-coupling of difluoromethyl sources with aryl halides or pseudohalides. nih.gov For a direct C-H functionalization approach, a copper catalyst could potentially mediate the reaction between 4-methoxyphenol (or a protected version) and a difluoromethyl source. For example, copper-catalyzed hydroxylation has been developed as part of a synthetic route to bioactive molecules. orgsyn.org

Convergent and Divergent Synthetic Routes to the 4-Methoxyphenol Scaffold

An alternative to direct difluoromethylation is to construct the this compound molecule from simpler, pre-functionalized building blocks. This often involves building the substituted phenol ring system first, followed by the introduction of the difluoromethyl group.

Regioselective Introduction of Methoxy (B1213986) and Hydroxyl Groups

The precise placement of the methoxy and hydroxyl groups on the aromatic ring is crucial. The synthesis often starts from precursors like hydroquinone (B1673460) or bromobenzene (B47551).

From Hydroquinone: The monomethylation of hydroquinone is a direct route to 4-methoxyphenol. This can be achieved using reagents like dimethyl sulfate (B86663) under basic conditions or methanol (B129727) in the presence of a catalyst. mdma.chprepchem.com Controlling the reaction to prevent the formation of the diether (1,4-dimethoxybenzene) is the primary challenge.

From Bromobenzene: A multi-step synthesis starting from bromobenzene can also yield 4-methoxyphenol. This might involve nucleophilic aromatic substitution to form phenol, followed by methylation to anisole, sulfonation to control regiochemistry, and subsequent functional group manipulations to install the hydroxyl group at the para-position. doubtnut.com

Table 2: Selected Synthetic Routes to 4-Methoxyphenol

| Starting Material | Key Reagents | Key Transformation(s) | Reference(s) |

|---|---|---|---|

| Hydroquinone | Dimethyl sulfate, NaOH | Selective O-methylation | mdma.chprepchem.com |

| Hydroquinone | Methanol, solid acid catalyst | Catalytic O-methylation | google.com |

| p-Anisaldehyde | H₂O₂, (o-NO₂PhSe)₂ | Baeyer-Villiger oxidation | mdma.chchemicalbook.com |

| Aryl Halide | KOH, CuCl₂, ethylene (B1197577) glycol | Copper-catalyzed hydroxylation | chemicalbook.com |

Ortho-Substitution Control for Directed Functionalization

Once the 4-methoxyphenol scaffold is in hand, the next challenge is to selectively introduce the difluoromethyl group at the C2 position, ortho to the hydroxyl group and meta to the methoxy group. The hydroxyl group is a powerful ortho-directing group.

Directed Ortho-Metalation (DoM): The hydroxyl group can be protected with a suitable directing group (e.g., a carbamate (B1207046) or ether) that facilitates deprotonation of the adjacent ortho-position with a strong base (like an organolithium reagent). The resulting aryllithium or arylsodium species can then be quenched with an electrophilic difluoromethylating agent.

Blocking Groups: If selectivity is an issue, a temporary blocking group can be installed at the other ortho-position (C6) to ensure functionalization occurs only at C2. The blocking group can then be removed in a subsequent step.

Claisen-Schmidt Condensation: For building more complex structures, multi-component reactions can be employed. For instance, a 2,6-diformyl-4-methoxyphenol can be synthesized and then undergo a two-directional Claisen-Schmidt condensation to build larger molecular frameworks, demonstrating methods of ortho-functionalization. researchgate.net

The synthesis of this compound and its derivatives leverages a sophisticated toolkit of modern organic chemistry. From the direct functionalization of simple phenols using innovative difluorocarbene precursors and transition-metal catalysis to the precise, multi-step construction of the aromatic core, chemists have multiple strategic avenues to access this valuable compound.

Stereoselective and Enantioselective Synthesis of Chiral Analogs

The introduction of a chiral center containing a difluoromethyl group presents a considerable synthetic challenge, yet it is crucial for developing new pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. semanticscholar.orgnih.gov While specific literature on the enantioselective synthesis of chiral analogs of this compound is not extensively documented, general methodologies for creating chiral α-difluoromethylated compounds can be applied to its derivatives. semanticscholar.org

These methods often focus on the asymmetric installation of the CF2H group or the stereoselective transformation of a prochiral substrate. Key strategies include:

Reagent-Controlled Stereoselective Difluoromethylation: This approach utilizes chiral reagents to control the stereochemical outcome of the reaction. For instance, the use of a chiral (S)-difluoromethyl phenyl sulfoximine (B86345) has been shown to react with imines in a highly stereoselective manner to produce a variety of enantiomerically enriched α-difluoromethyl amines. semanticscholar.org This method's high efficiency and broad substrate scope suggest its potential applicability for synthesizing chiral amine derivatives of this compound. semanticscholar.org

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is a primary goal in modern organic synthesis. Nickel-catalyzed asymmetric cross-coupling reactions have emerged as a powerful tool for constructing carbon stereocenters bearing a difluoromethyl group. nih.gov This strategy offers mild reaction conditions and high enantioselectivity, making it suitable for the late-stage modification of complex molecules and the synthesis of chiral drug-like compounds. nih.govnih.gov Similarly, rhodium-catalyzed asymmetric synthesis has been employed for creating chiral centers, and such catalysts could be adapted for the synthesis of chiral derivatives of the target compound. researchgate.net

Substrate-Controlled Synthesis: In this approach, a chiral auxiliary attached to the substrate directs the stereochemical course of the reaction. While often effective, this method may require additional steps for the attachment and removal of the auxiliary group.

The table below summarizes potential methodologies for the asymmetric synthesis of chiral analogs based on established principles for other difluoromethylated compounds.

| Methodology | Description | Potential Application to Derivatives | Key Features | Reference |

| Reagent-Controlled Difluoromethylation | Employs a chiral difluoromethylating reagent, such as (S)-difluoromethyl phenyl sulfoximine, to induce stereoselectivity in reactions with prochiral electrophiles like imines. | Synthesis of chiral α-difluoromethyl amine derivatives starting from an appropriate imine precursor derived from this compound. | High efficiency, high stereoselectivity, broad substrate scope. | semanticscholar.org |

| Nickel-Catalyzed Asymmetric Cross-Coupling | Utilizes a chiral nickel catalyst to achieve enantioselective Negishi cross-coupling, constructing a CF2H-bearing stereocenter. | Could be used for the synthesis of a variety of chiral derivatives by coupling a difluoromethyl source with a suitable functionalized precursor. | Mild conditions, excellent enantioselectivity, practical for creating drug-like molecules. | nih.govnih.gov |

| Asymmetric Hydrogenation | Involves the enantioselective reduction of a prochiral ketone or imine containing a difluoromethyl group to produce chiral alcohols or amines. This is a major pathway for preparing enantiospecific α-CF3 benzyl (B1604629) alcohols. | Reduction of a ketone precursor, such as 1-(2-(difluoromethyl)-4-methoxyphenyl)ethan-1-one, to yield the corresponding chiral alcohol. | A well-established method for producing chiral alcohols. | researchgate.net |

These advanced synthetic strategies provide a powerful toolkit for accessing optically pure chiral analogs of this compound, which is essential for exploring their potential applications in medicinal chemistry and materials science.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance safety and efficiency. nih.gov The synthesis of this compound and its derivatives can be significantly improved by incorporating these principles.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. primescholars.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com

A hypothetical synthesis of this compound might start from the readily available 4-methoxyphenol. A plausible, though not necessarily optimized, route could involve a formylation step followed by difluoromethylation. Analyzing the atom economy of each step is crucial for developing a greener process.

Hypothetical Atom Economy Analysis for a Difluoromethylation Step:

Consider a hypothetical difluoromethylation of a precursor aldehyde using a generic difluoromethylating agent. The table below illustrates how atom economy might be assessed.

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product | Atoms Wasted |

| Precursor Aldehyde | C8H8O3 | 152.15 | C8H7O2-CHF2 | O |

| Difluoromethylating Agent | e.g., (Difluoromethyl)trimethylsilane | C4H11F2Si | 122.21 | CHF2 |

| Total | 274.36 | |||

| Desired Product | This compound | C8H8F2O2 | 174.14 | |

| % Atom Economy | (174.14 / 274.36) * 100 | ~63.5% |

Note: This is a simplified, hypothetical example. Actual reagents and byproducts would vary.

This analysis highlights that even in a key transformation, a significant portion of the reactant atoms may not be incorporated into the final product, leading to waste. Transition-metal-free synthesis methods, where possible, can offer simpler and more atom-economical routes. researchgate.net

Solvents are a major contributor to the environmental footprint of chemical processes. youtube.com Traditional syntheses often rely on volatile organic compounds (VOCs) which can be hazardous and difficult to dispose of. nih.gov Green chemistry promotes the use of safer, more environmentally benign solvents. youtube.com

For the synthesis of this compound, replacing conventional solvents like dichloromethane (B109758) or toluene (B28343) with greener alternatives is a key consideration.

Green Solvent Alternatives:

| Solvent Class | Examples | Advantages | Reference |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity, can often replace tetrahydrofuran (B95107) (THF). | nih.govresearchgate.net |

| Ethers | Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, easily recyclable. | nih.gov |

| Supercritical Fluids | Supercritical CO2 | Non-flammable, non-toxic, easily removed from the product. | youtube.com |

| Aqueous Media | Water | The ultimate green solvent, though its use can be limited by the solubility of organic reactants. | youtube.com |

Waste minimization is a broader concept that encompasses atom economy and solvent selection but also includes strategies to reduce or eliminate waste streams throughout the entire process. epa.gov Key strategies include:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste. primescholars.com

Recycling: Recovering and reusing solvents, catalysts, and unreacted starting materials is crucial. google.com

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can maximize yield and selectivity, thereby minimizing the formation of byproducts.

By systematically applying the principles of green chemistry, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Mechanistic Investigations of Reaction Pathways for 2 Difluoromethyl 4 Methoxyphenol Synthesis and Transformations

Elucidation of Difluoromethylation Reaction Mechanisms

The introduction of a difluoromethyl group onto the 4-methoxyphenol (B1676288) scaffold is a critical transformation. Understanding the mechanism of this reaction is paramount for optimizing reaction conditions and expanding its synthetic utility.

Identification and Role of Transient Intermediates (e.g., difluorocarbene, phenoxide)

The difluoromethylation of phenols, including 4-methoxyphenol, is widely believed to proceed through the formation of highly reactive transient intermediates. orgsyn.org The primary species implicated in this process are the phenoxide ion and difluorocarbene.

The reaction is typically initiated by the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol by a base, leading to the formation of the corresponding 4-methoxyphenoxide ion. This nucleophilic phenoxide is poised to react with an electrophilic difluoromethylating agent.

A common and effective method for generating the difluoromethyl group involves the in-situ formation of difluorocarbene (:CF₂). beilstein-journals.org Difluorocarbene is a unique carbene species, exhibiting stability due to the "push-pull" electronic effects of the two fluorine atoms. orgsyn.org The fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital. orgsyn.org This dual effect renders difluorocarbene a moderately electrophilic species. researchgate.net

Once generated, the electrophilic difluorocarbene is trapped by the nucleophilic 4-methoxyphenoxide. orgsyn.org This reaction leads to the formation of a difluoromethoxide intermediate, which upon subsequent protonation, yields the final product, 2-(difluoromethyl)-4-methoxyphenol. The generation of difluorocarbene can be achieved from various precursors, such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts. orgsyn.orgnih.gov The choice of precursor and reaction conditions can influence the efficiency and selectivity of the difluoromethylation process. nih.gov

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. Density Functional Theory (DFT) calculations are frequently employed to model the transition states and reaction energetics of difluoromethylation reactions.

For the reaction of 4-methoxyphenol with difluorocarbene, computational studies can map out the potential energy surface of the reaction. This includes calculating the energies of the reactants (4-methoxyphenoxide and difluorocarbene), the transition state for the C-O bond formation, and the final product. The transition state geometry reveals the precise arrangement of atoms as the new bond is formed.

Studies on related systems, such as the palladium-catalyzed decarbonylative difluoromethylation of azoles, have highlighted the importance of ligand geometry in facilitating key catalytic steps. acs.org For instance, the XantPhos ligand was found to enforce an unusual "sawsaw" geometry for a key palladium intermediate, which is believed to be crucial for the reaction's success. acs.org While not directly involving 4-methoxyphenol, these findings underscore the level of mechanistic detail that can be gleaned from computational modeling and suggest that similar principles could apply to transition-metal-mediated difluoromethylation of phenols.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental technique used to determine the rate-determining step of a reaction and to probe the nature of the transition state. libretexts.orgwikipedia.org This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org

In the context of this compound synthesis, a primary KIE would be observed if a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, if the proton transfer from the phenolic hydroxyl group is the slowest step, a significant deuterium (B1214612) KIE (kH/kD) would be expected upon replacing the hydroxyl proton with deuterium.

Conversely, a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org For example, a secondary KIE could be used to probe changes in hybridization at a particular carbon atom during the reaction.

While specific KIE studies on the difluoromethylation of 4-methoxyphenol are not extensively reported in the provided search results, the principles of KIE analysis are well-established. libretexts.orgwikipedia.orgprinceton.edu Such studies would be instrumental in definitively identifying the rate-limiting step of the reaction, whether it be the initial deprotonation, the generation of difluorocarbene, or the nucleophilic attack of the phenoxide.

Mechanistic Analysis of Functional Group Transformations on the 4-Methoxyphenol Core

The 4-methoxyphenol core of this compound can undergo various transformations, including oxidative processes and rearrangements. Understanding the mechanisms of these reactions is crucial for predicting potential side products and for designing synthetic routes to new derivatives.

Oxidative Processes and Radical Species Formation

Phenolic compounds, including derivatives of 4-methoxyphenol, are susceptible to oxidation, which can proceed through radical-mediated pathways. The presence of the electron-donating methoxy (B1213986) and hydroxyl groups on the aromatic ring makes it prone to oxidation.

Studies on related phenolic compounds, such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA), have shown that oxidation can lead to the formation of phenoxy radicals. nih.gov These unstable radical intermediates can be generated by enzymatic systems like horseradish peroxidase in the presence of hydrogen peroxide. nih.gov The formation of these radical species can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. nih.gov

The initially formed phenoxy radical can undergo further reactions, such as dimerization. nih.govmdpi.com For instance, the oxidation of 4-methoxyphenol can lead to the formation of 2,2'-dihydroxy-5,5'-dimethoxybiphenyl through an ortho-ortho coupling of two phenoxy radicals. mdpi.com

The difluoromethyl group on the 2-position of the ring can influence the stability and reactivity of any radical intermediates formed. The electron-withdrawing nature of the difluoromethyl group may affect the electron density distribution on the aromatic ring and, consequently, the propensity for radical formation and subsequent reactions. Photocatalytic methods have also been shown to generate radical species in the difluoromethylation of various organic compounds, suggesting that radical pathways could be relevant under certain reaction conditions. mdpi.commdpi.com

Rearrangement Reactions and Ring Contraction/Expansion Pathways

The carbocyclic core of this compound can potentially undergo rearrangement reactions, including ring contraction or expansion, under specific conditions. wikipedia.org These transformations often involve the formation of carbocationic intermediates or other reactive species. etsu.educhemistrysteps.com

Ring contraction reactions typically involve the conversion of a larger ring to a smaller, often more stable, one. chemistrysteps.com For example, Wagner-Meerwein rearrangements, which proceed through carbocation intermediates, can lead to ring contraction. etsu.edu The formation of a carbocation on a side chain attached to the phenolic ring could, in principle, trigger a rearrangement of the aromatic core, although such reactions are less common for stable aromatic systems.

A more plausible scenario for rearrangement might involve transformations of functional groups that lead to the formation of a reactive intermediate capable of initiating a ring alteration. For instance, the Favorskii rearrangement involves the treatment of α-haloketones with a base and proceeds through a cyclopropanone (B1606653) intermediate, resulting in ring contraction. chemistrysteps.com While not directly applicable to this compound, this illustrates the types of transformations that can lead to ring size changes.

Ring expansion reactions, which increase the size of a ring, can also occur through various mechanisms, often involving the insertion of a carbon or heteroatom into the ring. wikipedia.org Pinacol-type rearrangements are a common example of reactions that can lead to ring expansion. wikipedia.org

Chemo- and Regioselectivity Determinants in Multi-Functionalized Systems

In the synthesis of this compound from 4-methoxyphenol, the primary challenge lies in controlling the regioselectivity of the difluoromethylation. The starting material, 4-methoxyphenol (also known as guaiacol), possesses two potential sites for electrophilic attack on the aromatic ring: the C2 and C3 positions, as well as the phenolic oxygen. The interplay of electronic and steric factors, along with reaction conditions, dictates the final product distribution.

The difluoromethylation of phenols typically proceeds through the in-situ generation of difluorocarbene (:CF2) from various precursors, such as sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts. orgsyn.orgorgsyn.orgacs.org This highly electrophilic intermediate is then trapped by a nucleophile. In the case of 4-methoxyphenol, the phenoxide ion, formed under basic conditions, is a potent nucleophile.

Electronic Effects: The methoxy group at the C4 position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho position (C2) due to resonance stabilization of the corresponding intermediate. The hydroxyl group at the C1 position is also an activating, ortho-para directing group. The combined effect of these two groups strongly favors substitution at the C2 position.

Steric Hindrance: While electronic effects favor C2 substitution, steric hindrance from the adjacent hydroxyl group can influence the regioselectivity. However, the small size of the difluorocarbene intermediate often minimizes steric constraints, leading to a high preference for the electronically favored product.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the chemo- and regioselectivity. For instance, the use of a strong base ensures the formation of the more nucleophilic phenoxide, favoring O-difluoromethylation if not properly controlled. However, in many synthetic protocols for C-difluoromethylation of phenols, the reaction is steered towards aromatic substitution.

A study on the difluoromethylation of various phenols and thiophenols highlighted the general reactivity order, where aryloxides (ArO⁻) are more reactive than neutral phenols (ArOH). acs.org This underscores the importance of base-mediated activation. Furthermore, studies on the regioselectivity of C-H difluoromethylation in heterocyclic systems have shown that the position of attack is highly dependent on the electronic nature of the substrate. nih.gov

The table below summarizes the expected outcomes based on general principles of electrophilic aromatic substitution and findings from related studies on phenol (B47542) difluoromethylation.

| Reactant | Reagent System | Expected Major Product | Rationale |

| 4-Methoxyphenol | :CF2 precursor (e.g., ClCF2COONa), Base | This compound | Strong directing effect of -OH and -OCH3 groups to the ortho position. |

| 4-Methoxyphenol | :CF2 precursor, Strong Base, Aprotic Solvent | 1-(Difluoromethoxy)-4-methoxybenzene | Increased nucleophilicity of the phenoxide oxygen. |

In multi-functionalized systems containing other nucleophilic sites, such as thiols or amines, chemoselectivity becomes a critical consideration. Generally, soft nucleophiles like thiols exhibit higher reactivity towards the soft electrophile difluorocarbene compared to harder nucleophiles like alcohols. acs.org

Catalyst Design Principles Based on Mechanistic Understanding

The development of efficient catalysts for the selective synthesis of this compound hinges on a deep understanding of the reaction mechanism. Catalyst design principles are aimed at enhancing the rate of the desired reaction pathway while suppressing side reactions.

Catalysis for Difluorocarbene Generation: Many modern methods for difluoromethylation rely on the catalytic generation of difluorocarbene. For instance, transition metal catalysts can be employed to facilitate the decomposition of difluoromethyl sources. The design of such catalysts focuses on:

Lewis Acidity: Lewis acidic metal centers can coordinate to the difluoromethyl precursor, facilitating the elimination of a leaving group and the formation of difluorocarbene.

Redox Properties: For methods involving reductive or oxidative pathways for carbene generation, the redox potential of the catalyst is a key parameter.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, including difluoromethylation. researchgate.netnih.gov The design principles for photoredox catalysts in this context include:

Appropriate Redox Potentials: The excited state of the photocatalyst must have a suitable redox potential to interact with the difluoromethylating agent, often initiating a radical cascade.

Energy Transfer: In some cases, the catalyst may act as a photosensitizer, transferring energy to the precursor to induce its fragmentation into reactive species.

A general scheme for photoredox-catalyzed difluoromethylation involves the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. The resulting radical intermediate is subsequently oxidized and deprotonated to afford the final product.

Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, such as those using aqueous potassium hydroxide (B78521) as a base, phase-transfer catalysts (PTCs) are instrumental. sioc.ac.cn PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the hydroxide ion or the phenoxide into the organic phase where the reaction with the difluorocarbene precursor occurs. The design of an effective PTC involves:

Lipophilicity: The cation of the PTC must be sufficiently lipophilic to be soluble in the organic phase.

Ion-Pairing: The ability of the PTC to form a tight ion pair with the anion influences its transport efficiency.

The table below outlines catalyst design strategies based on different mechanistic approaches for the synthesis of this compound.

| Mechanistic Approach | Catalyst Type | Design Principle | Desired Outcome |

| Difluorocarbene Insertion | Lewis Acid | Tuning of Lewis acidity to promote precursor decomposition. | Efficient generation of :CF2 at lower temperatures. |

| Radical C-H Difluoromethylation | Photoredox Catalyst | Matching catalyst redox potential with the difluoromethyl source. | Selective generation of •CF2H radical for C-H functionalization. |

| Biphasic Reaction | Phase-Transfer Catalyst | Optimizing lipophilicity and ion-pairing ability. | Enhanced reaction rates and yields in biphasic systems. |

| Hydrodeoxygenation of Guaiacol Derivatives | Heterogeneous Catalysts | Bifunctional metal-acid sites. rsc.orgresearchgate.net | Selective C-O bond cleavage to produce phenols, followed by functionalization. |

Recent advances in catalyst design also explore the use of bifunctional catalysts that can, for example, both activate the substrate and facilitate the formation of the reactive intermediate. youtube.com For the transformation of this compound, such as in hydrodeoxygenation processes, catalysts with both metal sites for hydrogenation and acidic sites for dehydration are crucial. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl 4 Methoxyphenol and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 2-(Difluoromethyl)-4-methoxyphenol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic framework.

Application of ¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Assignment

The structural assignment of this compound is achieved through the detailed analysis of one-dimensional NMR spectra. Each nucleus (¹H, ¹³C, ¹⁹F) provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for each type of proton in the molecule. The aromatic region reveals three distinct signals corresponding to the protons on the benzene (B151609) ring, with their splitting patterns dictated by their ortho, meta, and para relationships. The methoxy (B1213986) group appears as a sharp singlet, while the phenolic hydroxyl proton typically presents as a broad singlet, its chemical shift being concentration and solvent dependent. A key feature is the signal for the difluoromethyl (CHF₂) group, which appears as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon environments. The difluoromethyl carbon is identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The spectrum also shows six distinct aromatic carbon signals, including two oxygen-substituted carbons at lower field, and a signal for the methoxy carbon.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is simple yet highly informative, showing a single signal for the two equivalent fluorine atoms of the CHF₂ group. This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group (¹J-F,H). The chemical shift is characteristic of a difluoromethyl group attached to an aromatic ring. rsc.org

A plausible synthetic intermediate for this compound is 4-methoxysalicylaldehyde (2-formyl-4-methoxyphenol). Its NMR spectra would confirm the presence of an aldehyde group (¹H signal at ~9.8 ppm, ¹³C signal at ~190 ppm) in place of the difluoromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| -OH | ~5.0-6.0 (s, br) | - | - |

| -CHF₂ | ~6.8 (t) | ~115 (t) | ¹JH,F ≈ 55-60 Hz |

| -OCH₃ | ~3.8 (s) | ~56.0 | - |

| C1 | - | ~148.0 | - |

| C2 | - | ~120.0 (t) | ²JC,F ≈ 20-25 Hz |

| C3 | ~7.0 (d) | ~118.0 | ³JH,H ≈ 8.5 Hz |

| C4 | - | ~155.0 | - |

| C5 | ~6.9 (dd) | ~116.0 | ³JH,H ≈ 8.5 Hz, ⁴JH,H ≈ 2.5 Hz |

| C6 | ~7.1 (d) | ~119.0 | ⁴JH,H ≈ 2.5 Hz |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the NMR signals and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons (H3 with H5, and H5 with H6), confirming their positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon. youtube.comhuji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. Key correlations would include the one between the methoxy protons and C4, and between the CHF₂ proton and the aromatic carbons C1, C2, and C6. These correlations are vital for confirming the substitution pattern on the aromatic ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the CHF₂ proton and the H3 proton, as well as between the methoxy protons and the H3 and H5 protons, providing definitive evidence for the regiochemistry and conformational preferences.

Solid-State NMR for Conformational and Packing Analysis in Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and conformation adopted in the crystalline lattice. rsc.orgrsc.org For this compound, ssNMR would be particularly useful for analyzing the effects of crystal packing on the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. escholarship.org Furthermore, ¹⁹F MAS NMR is highly sensitive to the local environment and can reveal the presence of different crystalline polymorphs or non-equivalent molecules within the crystal unit cell. nih.gov By studying the chemical shift anisotropies and dipolar couplings, information about intermolecular distances, particularly those involving hydrogen bonds (e.g., O-H···O or potential C-H···F interactions), can be inferred. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for elucidating its fragmentation patterns upon ionization. escholarship.org For this compound (C₈H₈F₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental composition.

The fragmentation pathway under electron ionization (EI) can be predicted based on the functional groups present. Key fragmentation steps would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of CO: A common fragmentation for phenols.

Loss of CHF₂: Cleavage of the difluoromethyl radical.

Loss of H₂O: Dehydration involving the phenolic proton and a proton from an adjacent position, typical for alcohols and phenols. chemicalbook.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 174 | [C₈H₈F₂O₂]⁺ | Molecular Ion |

| 159 | [C₇H₅F₂O₂]⁺ | Loss of •CH₃ |

| 123 | [C₇H₈O₂]⁺ | Loss of •CHF₂ |

| 146 | [C₇H₆F₂O]⁺ | Loss of CO |

| 156 | [C₈H₆F₂O]⁺ | Loss of H₂O |

X-ray Crystallography for Definitive Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. A successful crystal structure determination of this compound would unambiguously confirm its molecular architecture.

Of particular interest would be the analysis of intermolecular interactions that dictate the crystal packing. slideshare.net Based on the structures of related phenols and methoxy-substituted aromatics, the following interactions would be anticipated: amazonaws.comresearchgate.net

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form strong O-H···O bonds with the oxygen of the methoxy group or the phenolic oxygen of a neighboring molecule. This typically leads to the formation of dimers, chains, or more complex networks.

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 4 Methoxyphenol

Molecular Dynamics Simulations for Solvent Effects and Dynamic Conformational Landscapes

While quantum chemical calculations typically model an isolated molecule in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent, and over a period of time. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be crucial for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using quantum mechanical methods. The most common approach involves geometry optimization followed by a calculation using the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a DFT functional. nih.govresearcher.life The calculation yields nuclear shielding tensors, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For 2-(Difluoromethyl)-4-methoxyphenol, this would provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the assignment of peaks in experimental spectra. mdpi.comresearchgate.net

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the predicted maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (related to absorption intensity), which can be compared directly to an experimental UV-Vis spectrum. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Parameters and Computational Methods

| Spectroscopy | Key Parameters | Common Computational Method |

|---|---|---|

| NMR | Chemical Shift (δ), Coupling Constants (J) | DFT (e.g., B3LYP) with GIAO method |

| UV-Vis | Max. Absorption Wavelength (λmax), Oscillator Strength (f) | Time-Dependent DFT (TD-DFT) |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | DFT (Harmonic Frequency Calculation) |

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For a proposed transformation involving this compound, computational chemists can model the entire reaction pathway.

This process involves identifying and characterizing all stationary points along the reaction coordinate, including the reactants, products, and any intermediates. Crucially, it involves locating the transition state (TS) structure, which is the highest energy point along the lowest energy path connecting reactants and products. usm.edu The TS is a saddle point on the potential energy surface and is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. This modeling provides fundamental insights into reaction feasibility, kinetics, and mechanism that can guide synthetic efforts.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies (focusing on chemical properties like lipophilicity, not biological activity)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to predict the physicochemical properties of molecules based on their chemical structure. For this compound, these studies focus on understanding how its unique structural features, particularly the difluoromethyl group, influence properties like lipophilicity and hydrogen bonding capacity.

The lipophilicity of a compound, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in determining its solubility and permeability. The difluoromethyl group is generally considered to enhance lipophilicity. nih.gov Studies on related difluoromethyl anisoles have shown that the experimental ΔlogP (water-octanol) values, which represent the change in lipophilicity upon replacing a methyl group with a difluoromethyl group, range from -0.1 to +0.4. nih.govresearchgate.net This suggests that the introduction of the difluoromethyl group into the 4-methoxyphenol (B1676288) scaffold likely increases its lipophilic character. The calculation of LogP is often based on the summation of fragmental values present in the molecule. chemaxon.com

A key aspect of the difluoromethyl group is its character as a "lipophilic hydrogen bond donor". nih.govresearchgate.net While typically C-H bonds are not considered significant hydrogen bond donors due to a lack of polarity, the presence of two electron-withdrawing fluorine atoms increases the acidity of the C-H bond in the CF2H group. chemistryviews.orgnih.gov This allows the difluoromethyl group to act as a hydrogen bond donor, a property more commonly associated with hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. nih.govchemistryviews.org Research has shown that the hydrogen bond donor strength of the difluoromethyl group is comparable to that of thiophenol and aniline, though not as strong as a hydroxyl group. nih.gov In the context of this compound, the molecule possesses both a traditional hydrogen bond donor (the phenolic -OH group) and the unconventional CF2H donor. The phenolic -OH is generally a more effective hydrogen-bond donor than a cyanooxime moiety. k-state.edu The presence of the CF2H group as a secondary hydrogen bond donor can influence intermolecular interactions and conformational preferences. nih.gov

Computational tools can predict various molecular descriptors that provide insight into the chemical properties of this compound. These descriptors are fundamental to QSPR models.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.15 g/mol |

| LogP | ~2.0 - 2.5 |

| pKa (phenolic OH) | ~9.5 - 10.0 |

| Water Solubility | Low |

Calculated Molecular Descriptors for QSPR Studies

| Descriptor | Predicted Value | Significance |

| Polar Surface Area (PSA) | 29.46 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 2 | The phenolic -OH and the -CF2H group. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl and methoxy (B1213986) groups. |

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

These predicted values are derived from computational models and provide a theoretical basis for understanding the chemical behavior of this compound. The interplay between its lipophilicity, enhanced by the difluoromethyl group, and its capacity for hydrogen bonding from both the phenolic hydroxyl and the difluoromethyl moiety, defines its key physicochemical characteristics.

Future Research Directions and Emerging Trends in 2 Difluoromethyl 4 Methoxyphenol Chemistry

Development of Photocatalytic and Electrocatalytic Methodologies for Synthesis

The synthesis of aryl difluoromethyl ethers, including 2-(difluoromethyl)-4-methoxyphenol, is moving beyond traditional methods that often require harsh conditions. rsc.org Emerging research focuses on the application of photocatalytic and electrocatalytic strategies to achieve these transformations under milder and more environmentally benign conditions. mdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool for late-stage functionalization, including difluoromethylation. researchgate.net Future research will likely focus on developing photocatalytic systems specifically tailored for the difluoromethylation of phenol (B47542) derivatives. This involves the design of novel photocatalysts and difluoromethylating agents that can be activated by visible light to generate difluoromethyl radicals or other reactive intermediates. mdpi.comwikipedia.org For instance, methods developed for the difluoromethylation of coumarins using Eosin Y as a photocatalyst with NaSO2CF2H under blue LED irradiation could be adapted for phenol substrates. researchgate.net The application of flow chemistry in conjunction with photoredox catalysis presents a promising avenue for scaling up these reactions safely and efficiently. nih.gov

Electrocatalysis offers another frontier for the synthesis of this compound. Electrochemical methods can provide precise control over redox processes, potentially enabling highly selective transformations. princeton.edu Research into the electrochemical demethylation of related compounds, such as 2-methoxyphenol to catechol, demonstrates the feasibility of using electrochemistry to modify phenolic structures. cas.cn Future work could explore the direct electrocatalytic difluoromethylation of 4-methoxyphenol (B1676288) or the development of electrochemically generated difluoromethylating reagents. The use of in-situ spectroelectrochemical techniques, like surface-enhanced infrared absorption spectroscopy, will be crucial in understanding and optimizing these reactions at the electrode-solution interface. mt.com

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Energy Source | Key Advantages | Potential Reagents for CF2H Introduction |

|---|---|---|---|

| Photocatalysis | Visible Light | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. researchgate.netwikipedia.org | N-tosyl-S-difluoromethyl-S-phenylsulfoximine, NaSO2CF2H, BrCF2P(O)(OR)2. researchgate.net |

| Electrocatalysis | Electricity | Precise potential control, reduced use of chemical oxidants/reductants, amenability to automation. princeton.educas.cn | In-situ generated difluoromethylating species from precursors like bromodifluoroacetic acid. researchgate.net |

Exploration of Unprecedented Reactivity and Selectivity Patterns

A significant challenge in the synthesis of complex molecules is achieving high levels of chemo-, regio-, and stereoselectivity. Future research in the chemistry of this compound will undoubtedly focus on discovering new reactivity patterns that allow for its selective synthesis and further functionalization. The quest for selective difluoromethylation methods is a major theme in modern organofluorine chemistry. cas.cn

The development of new catalytic systems, whether based on transition metals, photoredox catalysis, or enzymes, will be key to unlocking novel selectivity. wikipedia.orgamericanpharmaceuticalreview.com For example, while the direct difluoromethylation of phenols is known, achieving high regioselectivity on substituted phenols remains a challenge that new catalysts could address. rsc.org Furthermore, exploring the reactivity of the difluoromethyl group itself within the this compound scaffold could lead to new synthetic pathways.

Enzymatic approaches are also emerging as a powerful strategy for achieving high selectivity in fluorination reactions. rsc.org While direct enzymatic difluoromethylation of phenols is still in its infancy, the use of engineered enzymes could provide unparalleled levels of selectivity. rsc.org The ability of enzymes to create a specific chiral environment around the active site can facilitate precise transformations that are difficult to achieve with conventional chemical catalysts. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions for the synthesis of molecules like this compound can be a time-consuming and resource-intensive process. nih.gov The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize this aspect of chemical research. nih.gov

HTE allows for the rapid screening of a large array of reaction parameters—such as catalysts, ligands, solvents, and bases—in parallel using multi-well plates. nih.gov This approach can dramatically accelerate the discovery of optimal conditions for the difluoromethylation of 4-methoxyphenol. The data generated from HTE can not only identify the best reaction conditions but also reveal trends and provide deeper insights into the reaction mechanism. nih.gov The use of HTE is particularly valuable for challenging transformations where success is not guaranteed.

Automated synthesis platforms, including flow chemistry systems, offer enhanced control over reaction parameters, improved safety, and scalability. A continuous flow process for the synthesis of this compound would allow for efficient and scalable production. The combination of HTE for initial screening and flow chemistry for optimization and scale-up represents a powerful workflow for future synthetic chemistry.

Table 2: Technologies for Accelerated Reaction Development

| Technology | Principle | Application to this compound Synthesis |

|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel execution of numerous small-scale reactions to screen a wide range of conditions. nih.gov | Rapidly identify optimal catalysts, reagents, and conditions for the difluoromethylation of 4-methoxyphenol. |

| Automated Flow Synthesis | Continuous processing of reagents through a reactor system for precise control and scalability. | Develop a safe, efficient, and scalable manufacturing process for this compound. nih.gov |

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To effectively optimize and control the synthesis of this compound, particularly in continuous flow systems, real-time analytical data is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. princeton.edu

Advanced in-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, are powerful PAT tools that can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. wikipedia.org These spectroscopic methods can be integrated directly into batch or flow reactors to monitor reaction kinetics and mechanisms. wikipedia.org For the synthesis of this compound, in-situ FTIR could be used to track the consumption of the phenol starting material and the formation of the difluoromethyl ether product.

In the context of photocatalysis, techniques like three-dimensional shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) are being developed to study dynamic processes in-situ. For electrocatalytic methods, in-situ FTIR spectroscopy is invaluable for probing the species adsorbed on the electrode surface and understanding the reaction pathway at a molecular level. The data from these advanced monitoring techniques will be critical for rapid process optimization, ensuring consistent product quality, and facilitating the scale-up of novel synthetic methods.

Predictive Modeling for Reaction Outcomes and Selectivity

The ultimate goal in synthetic chemistry is to predict the outcome of a reaction before it is ever run in the lab. The rise of machine learning and artificial intelligence is bringing this goal closer to reality. Predictive modeling, trained on large datasets of chemical reactions, can forecast the major product of a reaction, identify potential byproducts, and even suggest optimal reaction conditions. mt.com

For the synthesis of this compound, predictive models could be used to screen virtual libraries of catalysts and reagents to identify the most promising candidates for achieving high yield and selectivity. These models often work by representing molecules and reactions in a way that a computer can understand, such as through graph-based representations or context-free grammar. Neural networks are then trained to recognize the patterns that govern chemical reactivity. mt.com

As more high-quality reaction data is generated, particularly from HTE efforts, the accuracy of these predictive models will continue to improve. The future of synthesizing complex molecules like this compound will likely involve a synergistic relationship between experimental work and computational prediction, where models guide experimental design, and the results of those experiments are fed back to refine the models.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-4-methoxyphenol, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound can be synthesized via difluoromethylation of 4-methoxyphenol using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent in the presence of cesium carbonate and DMF. Gas evolution during the reaction necessitates the use of an oil bubbler to monitor progress and prevent pressure buildup. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 phenol-to-fluorinating agent) are critical to reduce byproducts like over-fluorinated derivatives .

Q. Which analytical techniques are recommended for characterizing this compound, and how do they validate purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is essential, with thresholds >98% for biological studies. Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group increases lipophilicity (logP ↑ ~0.5–1.0 units) and metabolic stability due to fluorine’s electronegativity. Comparative studies using UV-Vis spectroscopy reveal shifts in absorption maxima (Δλ ~10–15 nm) relative to 4-methoxyphenol, indicating altered electronic properties. Solubility in polar solvents (e.g., DMSO) decreases, necessitating formulation adjustments for in vitro assays .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies using Accelerated Stability Testing (40°C/75% RH for 6 months) show <5% decomposition when protected from moisture and light. Regular HPLC monitoring is advised for long-term storage .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic substitution at the methoxy or difluoromethyl positions can be explored. For example, replacing methoxy with ethoxy groups (as in 4-ethoxy analogs) may enhance membrane permeability, while substituting difluoromethyl with trifluoromethyl groups (from ) could improve target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450, guiding synthetic priorities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Validate compound purity via LC-MS and NMR before testing. Standardize bioassays (e.g., antifungal activity against Candida albicans using CLSI M27 guidelines) and include positive controls (e.g., fluconazole). Meta-analysis of published IC₅₀ values with attention to cell lines and incubation times is critical .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model binding to targets like fungal lanosterol 14α-demethylase. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) assess electronic effects of fluorine on hydrogen bonding. Pharmacophore mapping identifies key interactions (e.g., hydrophobic pockets accommodating difluoromethyl groups) .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Methodological Answer : In vitro metabolism studies using liver microsomes (human/rat) reveal Phase I oxidation via CYP2C9/3A4, forming hydroxylated metabolites. Radiolabeled (¹⁴C) tracking combined with LC-MS/MS identifies glucuronidation as the primary Phase II pathway. Compare metabolic clearance rates across species to predict pharmacokinetic profiles .

Q. How can hazard risks during large-scale synthesis be mitigated?

- Methodological Answer : Conduct a thorough risk assessment per OSHA guidelines, focusing on exothermic reactions and gas release (e.g., CO₂ from cesium carbonate). Use jacketed reactors with temperature control and gas scrubbers. Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods is mandatory. Waste streams containing fluorinated byproducts require neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.